molecular formula C14H13NO3 B8530007 Methyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B8530007
M. Wt: 243.26 g/mol
InChI Key: CHWAGTQIWFARSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 1-benzyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-18-14(17)12-8-5-9-15(13(12)16)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

CHWAGTQIWFARSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous mixture of methyl 2-oxo-2H-pyran-3-carboxylate (Aldrich, 2.0 g, 13 mmol, 1.0 eq) and 4-fluorobenzylamine (1.5 mL, 13 mmol, 1.0 eq) in DMF (10 ml) were stirred at room temperature for 3 h. The reaction mixture was treated with EDCI (3.4 g, 18 mmol, 1.4 eq) and DMAP (0.11 g, 9.91 mmol, 0.07 eq) at room temperature and the resulting solution was stirred for 12 h. The reaction mixture was quenched with 1N aqueous HCl and the solution was extracted with ethyl acetate (4×50 mL). The combined organic extracts were washed with 10% aqueous LiCl (3×70 mL), dried (Na2SO4), filtered and the filtrate concentrated in vacuo to afford the product (2.5 g, 73%) as a solid, that was used without further purification. 1H NMR (DMSO-d6) δ 8.17-8.20 (m, 1H), 8.03-8.05 (m, 1H), 7.38-7.46 (m, 2H), 7.16-7.22 (m, 2H), 6.37 (dd, 1H, J=6.94 Hz), 5.13 (s, 2H), 3.73 (s, 3H); HRMS (ESI+), Calcd.: 262.0879. found: 262.0885.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Yield
73%

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